molecular formula C3H7NO B1655887 Ethyl formimidate CAS No. 44234-35-7

Ethyl formimidate

Cat. No.: B1655887
CAS No.: 44234-35-7
M. Wt: 73.09 g/mol
InChI Key: HEZYPWDHDAPLSB-UHFFFAOYSA-N
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Description

Ethyl formimidate, also known as ethyl methanimidate, is a nitrogen-containing organic compound. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound hydrochloride is a common form of this compound, which is often used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl formimidate can be synthesized through the reaction of an alcohol with an isonitrile in the presence of a catalyst. One common method involves the use of ethyl alcohol and isonitrile, with the reaction being catalyzed by a suitable acid or base . The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high efficiency and yield. The use of advanced catalysts and purification techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl formimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl formimidate involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Ethyl formimidate is unique in its reactivity and versatility compared to other similar compounds. Some similar compounds include:

This compound is preferred in many applications due to its optimal balance of reactivity and stability, making it a valuable reagent in both research and industrial settings .

Properties

IUPAC Name

ethyl methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZYPWDHDAPLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329223
Record name ethyl formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44234-35-7
Record name ethyl formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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